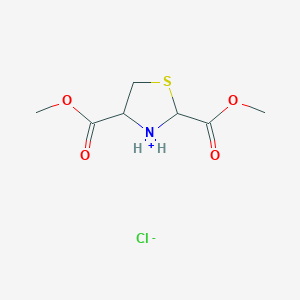
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-4-エトキシ-N-エチルベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide, also known as TDFA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDFA is a small molecule that belongs to the class of thiohydantoin derivatives and has been found to exhibit various biological activities.
作用機序
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
In terms of pharmacokinetics, the compound has been evaluated in tier 1 DMPK assays . The results showed that the compound displays nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects depending on the specific cell type and the physiological context .
実験室実験の利点と制限
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide has several advantages for lab experiments. N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide is easy to synthesize, and the yield of the compound obtained is high. N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide has been found to exhibit various biological activities, and hence it has potential therapeutic applications. N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide has been found to exhibit low toxicity in normal cells, which makes it a promising compound for further studies. However, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide has some limitations for lab experiments. N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide has poor solubility in water, which makes it difficult to use in aqueous solutions. N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide also has poor stability in acidic conditions, which limits its use in acidic environments.
将来の方向性
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide has potential therapeutic applications, and hence further studies are required to explore its full potential. Future studies could focus on the development of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide analogs with improved biological activities and better solubility in water. Further studies could also focus on the mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide and its interaction with various signaling pathways. N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide could be studied for its therapeutic potential in various diseases such as cancer, inflammation, and viral infections. N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide could also be studied for its potential use as a drug delivery system.
合成法
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethoxy-N-ethylbenzamide with tetrahydrothiophene-3,3-dioxide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature. The yield of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide obtained from this method is high, and the purity of the compound is excellent.
科学的研究の応用
GIRKチャネル活性化剤
この化合物は、Gタンパク質共役受容体(GPCR)シグナル伝達経路において細胞の興奮性を調節する重要なエフェクターであるGIRKチャネルの活性化剤として、一連のN-(1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチル-1H-ピラゾール-5-イル)アセトアミドエーテルの発見と特性評価に使用されてきました . GIRKチャネルは、細胞の興奮性を調節するGPCRシグナル伝達経路における重要なエフェクターです .
疼痛知覚
GIRKチャネルは、疼痛知覚など、多くの生理学的プロセスにおいて重要な役割を果たしていることを示す、かなりの予備的証拠があります . この化合物は、疼痛知覚に関連する研究に潜在的に使用できます。
てんかん
GIRKチャネルは、てんかんにも関連付けられています . したがって、この化合物はてんかん研究に使用できます。
報酬/依存
研究では、GIRKチャネルが報酬/依存に役割を果たしていることが示されています . この化合物は、報酬/依存に関連する研究に潜在的に使用できます。
不安
GIRKチャネルは、不安に関連付けられています . したがって、この化合物は不安研究に使用できます。
代謝安定性
この化合物は、階層1 DMPKアッセイで評価されており、プロトタイプとなる尿素系化合物よりも代謝安定性が向上したGIRK1/2活性化剤として、ナノモル濃度の効力を示しています .
生化学分析
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with these channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
The compound’s activation of GIRK channels influences cell function by modulating excitability. This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide exerts its effects by binding to and activating GIRK channels . This can lead to changes in gene expression and potentially influence enzyme activity.
Temporal Effects in Laboratory Settings
It has been noted that compounds in this series display nanomolar potency as GIRK1/2 activators with improved metabolic stability over prototypical urea-based compounds .
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-3-16(13-9-10-21(18,19)11-13)15(17)12-5-7-14(8-6-12)20-4-2/h5-8,13H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBIPAFQGHHBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2446412.png)
![2-isopentyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2446413.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2446415.png)
![1-(3,5-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2446416.png)


![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2446424.png)


![N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2446430.png)
![9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2446431.png)
![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2446432.png)